molecular formula C18H23NO3 B14181858 3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione CAS No. 918413-18-0

3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione

Cat. No.: B14181858
CAS No.: 918413-18-0
M. Wt: 301.4 g/mol
InChI Key: FMZNNQZQQYOECU-UHFFFAOYSA-N
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Description

3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is a complex organic compound that belongs to the class of furo[3,4-c]pyrroles. This compound is characterized by its unique fused ring structure, which includes a furan ring and a pyrrole ring. The presence of cyclohexyl groups at positions 3 and 6 adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between acrylamides and 4-hydroxy-2-alkynoates can lead to the formation of furo[3,4-c]pyridine-1,4-diones through a four-step tandem reaction that includes C–H activation, Lossen rearrangement, annulation, and lactonization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,4-c]pyrrole-1,4-diones with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer double bonds.

Scientific Research Applications

3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione stands out due to its unique combination of a furan and pyrrole ring fused together with cyclohexyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

918413-18-0

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

1,4-dicyclohexyl-3-hydroxyfuro[3,4-c]pyrrol-6-one

InChI

InChI=1S/C18H23NO3/c20-17-14-13(15(19-17)11-7-3-1-4-8-11)18(21)22-16(14)12-9-5-2-6-10-12/h11-12,21H,1-10H2

InChI Key

FMZNNQZQQYOECU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C(=C(O2)O)C(=NC3=O)C4CCCCC4

Origin of Product

United States

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